molecular formula C15H9N3O3S2 B11059760 3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B11059760
M. Wt: 343.4 g/mol
InChI Key: USFCTVBCGHNOJC-UHFFFAOYSA-N
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Description

3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and is further functionalized with a pyridyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The resulting 1,3,4-oxadiazole derivative is then coupled with a benzothiophene derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or other functional groups.

Scientific Research Applications

3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE is unique due to its combination of the benzothiophene core with the pyridyl-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H9N3O3S2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C15H9N3O3S2/c19-23(20)9-12(11-5-1-2-6-13(11)23)22-15-18-17-14(21-15)10-4-3-7-16-8-10/h1-9H

InChI Key

USFCTVBCGHNOJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NN=C(O3)C4=CN=CC=C4

Origin of Product

United States

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